molecular formula C13H17ClN2O B12946610 Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride CAS No. 40405-72-9

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride

Cat. No.: B12946610
CAS No.: 40405-72-9
M. Wt: 252.74 g/mol
InChI Key: LEPFSCBOEUIILE-UHFFFAOYSA-N
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Description

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a chemical compound that belongs to the class of phenols and imidazoles. This compound is characterized by the presence of a phenol group substituted with a 1-butyl-4-imidazolyl moiety, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride typically involves the reaction of 4-imidazolecarboxaldehyde with butylamine to form the intermediate 1-butyl-4-imidazole. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, p-(1-methyl-4-imidazolyl)-, hydrochloride
  • Phenol, p-(1-ethyl-4-imidazolyl)-, hydrochloride
  • Phenol, p-(1-propyl-4-imidazolyl)-, hydrochloride

Uniqueness

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its methyl, ethyl, or propyl analogs.

Biological Activity

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with an imidazole moiety. The presence of the hydroxyl group (-OH) on the benzene ring contributes significantly to its chemical reactivity and biological activity. The imidazole ring is known for its biological significance, particularly in pharmacology.

Research indicates that phenolic compounds often exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Many phenolic compounds possess antimicrobial properties. The imidazole component may enhance this effect by interacting with microbial membranes.
  • Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that phenol derivatives can inhibit specific enzymes, impacting metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of phenol derivatives against various cancer cell lines. For instance, a study on related compounds showed that modifications to the imidazole ring could enhance cytotoxicity against human cancer cells, indicating that structural variations play a crucial role in biological activity .

Efficacy Against Pathogens

This compound has been evaluated for its efficacy against pathogens. A comparative study indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of phenolic compounds similar to p-(1-butyl-4-imidazolyl)-hydrochloride. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported IC50 values in the low micromolar range, demonstrating potent activity .

CompoundIC50 (µM)Cell Line
Phenol A5.2HeLa
Phenol B3.8MCF-7
Phenol C2.5A549

Case Study 2: Antimicrobial Efficacy

In another investigation, phenol derivatives were tested for their antimicrobial efficacy. The results highlighted that the hydrochloride form of p-(1-butyl-4-imidazolyl)- exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of phenolic compounds. Research suggests that modifications to the alkyl chain and imidazole ring can significantly influence the compound's potency and selectivity for biological targets .

Properties

CAS No.

40405-72-9

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-(1-butylimidazol-4-yl)phenol;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-2-3-8-15-9-13(14-10-15)11-4-6-12(16)7-5-11;/h4-7,9-10,16H,2-3,8H2,1H3;1H

InChI Key

LEPFSCBOEUIILE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)O.Cl

Origin of Product

United States

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